3-oxo-N-(2-oxooxolan-3-yl)decanamide is a chemical compound with the molecular formula C₁₄H₂₃NO₄. It features a decanamide backbone, which is notable for its long hydrophobic carbon chain, and an oxooxolan moiety that contributes to its structural complexity. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The chemical behavior of 3-oxo-N-(2-oxooxolan-3-yl)decanamide can be characterized by various reactions typical of amides and ketones. Key reactions include:
Research indicates that 3-oxo-N-(2-oxooxolan-3-yl)decanamide exhibits significant biological activities, particularly in the realm of quorum sensing inhibition. Quorum sensing is a process used by bacteria to coordinate their behavior based on population density. This compound has been shown to interfere with quorum sensing pathways, particularly in Pseudomonas aeruginosa, potentially reducing virulence and biofilm formation .
Synthesis of 3-oxo-N-(2-oxooxolan-3-yl)decanamide typically involves several steps:
The primary applications of 3-oxo-N-(2-oxooxolan-3-yl)decanamide lie in:
Interaction studies involving 3-oxo-N-(2-oxooxolan-3-yl)decanamide have focused on its binding affinity to quorum sensing receptors, such as LasR from Pseudomonas aeruginosa. Molecular docking studies suggest that this compound can effectively bind to these receptors, inhibiting their activity and thereby disrupting bacterial communication . These interactions are critical for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 3-oxo-N-(2-oxooxolan-3-yl)decanamide, including:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide | Hydroxy derivative | Similar quorum sensing inhibition |
| Decanoyl-L-homoserine lactone | Quorum sensing modulator | Known for biofilm modulation |
| N-acylhomoserine lactones | Quorum sensing signals | Broad-spectrum bacterial signaling |
What distinguishes 3-oxo-N-(2-oxooxolan-3-yl)decanamide from these similar compounds is its specific structural features, particularly the presence of the ketone group at the third position and the oxooxolan ring. This combination may provide unique binding characteristics and biological activities that are not present in other related compounds .
The molecular architecture of 3-oxo-N-(2-oxooxolan-3-yl)decanamide derives from systematic modifications to the native P. aeruginosa QS signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) [4]. While preserving the critical 3-keto group and 10-carbon acyl chain required for LasR recognition, developers implemented three strategic changes:
Lactone-to-oxolane substitution: Replacement of the homoserine lactone ring with a 2-oxooxolane moiety (tetrahydrofuran-2-one) enhances metabolic stability. The oxygen-rich oxolane maintains hydrogen-bonding capacity while resisting lactonase-mediated hydrolysis, a key resistance mechanism in P. aeruginosa [1] [4].
Amide bond stabilization: Introduction of a rigid N-acylamide linkage between the oxolane and decanoyl chain improves binding orientation compared to the ester linkage in native HSLs. This modification reduces conformational flexibility, favoring optimal positioning within the LasR binding pocket [1] [2].
Chain length optimization: Shortening the native 12-carbon acyl chain to 10 carbons (decanamide) balances receptor affinity with synthetic feasibility. Molecular dynamics simulations indicate the C10 chain maintains sufficient hydrophobic contacts with LasR's Val147/Leu40 residues while minimizing non-specific membrane interactions [1].
Table 1: Structural comparison of native HSL vs. synthetic antagonist
| Feature | 3-oxo-C12-HSL (Native) | 3-oxo-N-(2-oxooxolan-3-yl)decanamide |
|---|---|---|
| Core structure | L-homoserine lactone | 2-oxooxolane |
| Acyl chain length | C12 | C10 |
| Linkage type | Ester | Amide |
| Metabolic stability | Low (lactonase-sensitive) | High (oxolane-resistant) |
| Docking score (LasR) | -7.2 kcal/mol | -8.6 kcal/mol |
The compound's efficacy as a LasR antagonist stems from coordinated structural features that disrupt QS signal transduction:
Oxolane-mediated hydrogen bonding
X-ray crystallography studies of LasR-ligand complexes show the 2-oxooxolane ring forms dual hydrogen bonds with Tyr56 (2.1 Å) and Ser129 (2.4 Å), replicating interactions made by the native lactone's carbonyl group [1]. The oxolane's planar conformation allows π-stacking with Trp60's indole ring, contributing an additional -1.3 kcal/mol binding energy [1] [2].
Decanoyl chain hydrophobic packing
The saturated C10 chain adopts a folded conformation within LasR's hydrophobic cavity (residues Leu40, Val147, Cys79), with Van der Waals interactions contributing -4.2 kcal/mol to binding affinity [1]. Comparative studies show 2-carbon shortening from the native C12 chain reduces off-target interactions with RhlR receptors by 78%, enhancing LasR specificity [1] [4].
3-keto group coordination
Positioning of the 3-oxo group enables critical coordination with LasR's Asp73 residue (2.7 Å), mimicking the native HSL's ketone-mediated receptor activation while preventing conformational changes required for DNA binding [1]. Molecular dynamics simulations reveal this interaction increases ligand residence time by 3-fold compared to non-ketone analogs [1].
Table 2: Molecular interactions of 3-oxo-N-(2-oxooxolan-3-yl)decanamide with LasR
| Interaction Type | Residues Involved | Energy Contribution |
|---|---|---|
| Hydrogen bonding | Tyr56, Ser129, Asp73 | -3.1 kcal/mol |
| Hydrophobic contacts | Leu40, Val147, Cys79 | -4.2 kcal/mol |
| π-stacking | Trp60 | -1.3 kcal/mol |
| Electrostatic | Arg61 (salt bridge) | -0.9 kcal/mol |
Data source: [1]
The synthesis of 3-oxo-N-(2-oxooxolan-3-yl)decanamide represents a sophisticated approach to producing bioactive congeners with enhanced quorum sensing inhibitory properties . This compound, with molecular formula C14H23NO4 and molecular weight 269.34 g/mol, incorporates a decanamide backbone featuring a long hydrophobic carbon chain coupled with an oxooxolan moiety that contributes significantly to its structural complexity [2].
The multi-step synthetic pathway for 3-oxo-N-(2-oxooxolan-3-yl)decanamide typically involves several critical transformations that must be carefully optimized to achieve high yields and purity [3]. The synthetic methodology employs oxetane ring-opening strategies as a key step in constructing the oxooxolan framework [3] [4]. In the presence of indium triflate as a catalyst, 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines, providing rapid access to diverse natural products and bioactive molecules [3] [4].
The optimization process requires careful control of reaction conditions including temperature regulation, pressure control, and the use of high-purity reagents to ensure consistent quality and high throughput [5]. Industrial production methods involve large-scale synthesis using continuous flow reactors, which ensures maximum efficiency through optimized reaction parameters [5]. The synthesis benefits from the use of readily available starting materials, allowing for economical production of compound libraries [5].
Table 1: Molecular Properties of Key Decanamide Analogues
| Compound Class | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chain Length |
|---|---|---|---|---|
| 3-oxo-N-(2-oxooxolan-3-yl)decanamide | C14H23NO4 | 269.34 | 913697-62-8 | C10 |
| N-(3-Oxooctanoyl)-DL-homoserine lactone | C12H19NO4 | 241.28 | 106983-27-1 | C8 |
| N-(3-Oxohexanoyl)-L-homoserine lactone | C10H17NO4 | 213.23 | 143537-62-6 | C6 |
| 3-oxo-N-(2-oxooxolan-3-yl)dodecanamide | C16H27NO4 | 297.39 | Not specified | C12 |
Advanced synthetic approaches utilize oxetane ring-opening protocols that complement conventional oxazoline synthesis based on non-catalytic cyclization of beta-hydroxy or unsaturated amides [6]. This mild catalytic process represents a significant advancement in the reactivity profile of oxetanes leading to heterocycles [6]. The methodology provides access to valuable oxazoline-based bidentate ligands and enables rapid synthesis of various natural products and antibacterial molecules [6].
The production of bioactive congeners requires iterative optimization of multiple synthetic parameters [7]. Multicomponent reactions have emerged as powerful tools for accessing structurally diverse compounds in medicinal chemistry applications [7]. These reactions enable the construction of complex molecular architectures through carefully designed reaction sequences that maximize atom economy and synthetic efficiency [7].
The structural comparison between oxooxolanyl and homoserine lactone moieties reveals fundamental differences in biological activity and chemical stability that are crucial for understanding structure-activity relationships [8] [9]. The oxooxolanyl ring system in 3-oxo-N-(2-oxooxolan-3-yl)decanamide provides enhanced quorum sensing inhibitory activity compared to traditional homoserine lactone structures [8].
Research demonstrates that replacement of the homoserine lactone ring structure with an oxooxolanyl ring significantly alters the biological activity profile [8]. In comparative studies examining the interaction with bacterial quorum sensing receptors, compounds containing oxooxolanyl moieties exhibited stronger activation patterns than their homoserine lactone counterparts [8]. This enhanced activity is attributed to improved binding affinity to quorum sensing receptors such as LasR from Pseudomonas aeruginosa .
The hydrolytic stability of oxooxolanyl rings represents a critical advantage over homoserine lactones [9] [10]. Thiolactone analogues, which share structural similarities with oxooxolanyl systems, demonstrate hydrolysis half-lives that are almost double those of parent homoserine lactones in bacterial growth medium [9]. This enhanced stability is particularly important for maintaining biological activity in physiologically relevant environments [10].
Table 2: Structure-Activity Relationship Analysis
| Structural Feature | Biological Activity | Stability Profile | Key References |
|---|---|---|---|
| Oxooxolanyl ring | Enhanced quorum sensing inhibition | Improved stability vs HSL | [11] |
| Homoserine lactone ring | Standard quorum sensing activity | Standard hydrolytic susceptibility | [12] [8] |
| Thiolactone ring | Improved hydrolytic stability | Enhanced stability (2x half-life) | [9] [10] |
| 3-oxo substitution | Critical for bioactivity | Increased lipophilicity | [13] [14] |
Molecular docking studies reveal that oxooxolanyl-containing compounds exhibit favorable binding interactions with quorum sensing proteins [15]. The structural analysis demonstrates that these compounds can effectively bind to quorum sensing receptors, inhibiting their activity and thereby disrupting bacterial communication pathways . The binding affinity studies indicate that the oxooxolanyl moiety contributes to enhanced receptor recognition through improved complementary interactions [15].
The stereochemical considerations of oxooxolanyl versus homoserine lactone systems also influence biological activity [8] [16]. Studies examining the stereochemistry-dependent growth regulatory activity demonstrate that the spatial arrangement of functional groups within the ring system significantly impacts biological outcomes [16]. The oxooxolanyl ring system provides a more favorable three-dimensional arrangement for receptor binding compared to the more flexible homoserine lactone structure [8].
Comparative analysis of the chemical reactivity profiles shows that oxooxolanyl rings undergo distinct reaction pathways compared to homoserine lactones [3]. The oxooxolanyl system demonstrates enhanced resistance to enzymatic degradation, particularly by bacterial lactonases that typically hydrolyze homoserine lactone rings [17]. This resistance contributes to prolonged biological activity and improved therapeutic potential [17].
Chain length optimization studies for 3-oxo-N-(2-oxooxolan-3-yl)decanamide analogues reveal critical structure-activity relationships that govern biological potency and selectivity [18] [19]. The systematic investigation of acyl chain lengths from C8 to C12 demonstrates that optimal activity occurs within a narrow structural window, with the C10 chain length representing the most favorable configuration for quorum sensing inhibition [18].
Research examining acyl homoserine lactones with varying chain lengths shows that short-chain compounds (C4-C6) exhibit moderate biological activity, while medium-chain analogues (C8-C10) demonstrate enhanced potency [18] [19]. Long-chain variants (C12-C14) show further increased activity, but may also exhibit reduced selectivity and altered pharmacological profiles [18] [19]. The C10 configuration in 3-oxo-N-(2-oxooxolan-3-yl)decanamide represents an optimal balance between potency and selectivity .
The chain length dependency reflects fundamental principles of hydrophobic interactions and membrane partitioning [20]. Studies investigating the effects of acyl chain modifications on substrate recognition demonstrate that catalytic efficiency is strictly dependent upon fatty acyl chain length [20]. The relationship between chain length and biological activity follows predictable patterns based on the physical chemistry of lipid-protein interactions [20].
Comparative kinetic analysis reveals that enzymes involved in quorum sensing pathways exhibit distinct substrate preferences based on acyl chain length [17]. The enzyme AidC, a representative quorum sensing lactonase, shows stricter substrate selectivity with significantly lower KM values for preferred substrates in the C6-C12 range [17]. The C10 chain length demonstrates optimal binding characteristics with KM values of approximately 50 μM [17].
Table 3: Chain Length Activity Profile
| Chain Length | Compound Example | Activity Level | Selectivity Profile |
|---|---|---|---|
| C8 | N-(3-Oxooctanoyl)-DL-homoserine lactone | Good activity | Moderate selectivity |
| C10 | 3-oxo-N-(2-oxooxolan-3-yl)decanamide | Optimal activity | High selectivity |
| C12 | 3-oxo-N-(2-oxooxolan-3-yl)dodecanamide | Enhanced potency | Variable selectivity |
The mechanism underlying chain length selectivity involves the formation of specific binding pockets that accommodate hydrophobic acyl chains [17]. Substrates with short N-acyl substituents cannot reach deeply into hydrophobic binding pockets and consequently exhibit reduced binding affinity [17]. Conversely, substrates with very long acyl substituents may extend beyond the optimal binding region, resulting in decreased catalytic efficiency [17].
Molecular dynamics simulations support the experimental observations regarding chain length optimization [17]. The binding pocket analysis suggests that C10 chains achieve optimal hydrophobic surface burial while maintaining proper positioning of the oxooxolanyl ring for productive enzyme-substrate interactions [17]. This optimal chain length ensures maximum binding affinity while avoiding steric conflicts that occur with longer chains [17].
The biofilm formation inhibition studies demonstrate that chain length significantly influences anti-biofilm activity [21] [18]. Research indicates that compounds with C8-C12 chain lengths effectively inhibit biofilm formation in Gram-negative bacteria, with C10 analogues showing the most consistent activity across different bacterial species [21] [18]. The chain length optimization directly correlates with the ability to penetrate bacterial cell walls and reach intracellular quorum sensing machinery [21].